4-(2-Bromo-5-fluorobenzyl)morpholine
Overview
Description
4-(2-Bromo-5-fluorobenzyl)morpholine is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol It is a derivative of morpholine, substituted with a 2-bromo-5-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine typically involves the reaction of morpholine with 2-bromo-5-fluorobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-fluorobenzyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(2-Azido-5-fluorobenzyl)morpholine, while oxidation with hydrogen peroxide would produce this compound N-oxide .
Scientific Research Applications
4-(2-Bromo-5-fluorobenzyl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-fluorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The morpholine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-2-fluorobenzyl)morpholine: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
4-(2-Bromo-5-chlorobenzyl)morpholine: Substitution of fluorine with chlorine can alter the compound’s chemical properties and interactions.
4-(2-Bromo-5-methylbenzyl)morpholine: The presence of a methyl group instead of fluorine can significantly change the compound’s behavior in chemical reactions and biological systems.
Uniqueness
4-(2-Bromo-5-fluorobenzyl)morpholine is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding properties. The combination of these halogens with the morpholine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(2-bromo-5-fluorophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTRFXHEKDRRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242485 | |
Record name | Morpholine, 4-[(2-bromo-5-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-18-8 | |
Record name | Morpholine, 4-[(2-bromo-5-fluorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-[(2-bromo-5-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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